(2R,6R)-2,6-dimethylpiperazine is a cyclic organic compound characterized by a piperazine ring with methyl groups located at the 2nd and 6th positions. The molecular formula is , and it is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound exists as two enantiomers: (2R,6R) and (2S,6S), with the (2R,6R) form being of particular interest due to its specific interactions in biological systems .
Research has indicated that (2R,6R)-2,6-dimethylpiperazine exhibits notable biological activities. It has been identified as an allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1), which is crucial in the urea cycle. This inhibition leads to conformational changes that block ATP binding and subsequent catalysis, highlighting its potential therapeutic applications in metabolic disorders . Additionally, studies have shown that piperazine derivatives can exhibit antimicrobial and antitumor activities, making them valuable in pharmaceutical development .
The synthesis of (2R,6R)-2,6-dimethylpiperazine can be achieved through several methods:
These synthesis routes allow for the production of high-purity enantiomers suitable for biological testing.
(2R,6R)-2,6-dimethylpiperazine finds applications across various fields:
Interaction studies involving (2R,6R)-2,6-dimethylpiperazine focus on its binding affinities and mechanisms of action within biological systems. For instance:
Several compounds share structural similarities with (2R,6R)-2,6-dimethylpiperazine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Methylpiperazine | Piperazine ring with one methyl group | Often used as a solvent and reagent in organic synthesis. |
4-Methylpiperazine | Methyl group at the 4th position | Exhibits different pharmacological properties compared to 2,6-dimethyl variants. |
2,5-Dimethylpiperazine | Methyl groups at the 2nd and 5th positions | Displays distinct biological activities due to altered sterics. |
The uniqueness of (2R,6R)-2,6-dimethylpiperazine lies in its specific stereochemistry and resultant biological interactions that differentiate it from these similar compounds. Its ability to act as an allosteric inhibitor further highlights its distinct role in biochemical pathways compared to other piperazine derivatives.
The asymmetric synthesis of (2R,6R)-2,6-dimethylpiperazine represents a significant area of research in stereoselective chemistry, with catalytic amination approaches offering powerful routes to this valuable chiral compound [1]. The piperazine scaffold, particularly with defined stereochemistry at the 2 and 6 positions, serves as an important structural motif in various chemical applications [2]. Catalytic amination methodologies have emerged as efficient strategies for constructing these stereocenters with high enantioselectivity [3].
Iridium-catalyzed asymmetric allylic amination has proven particularly effective for the synthesis of piperazine derivatives with defined stereochemistry [3]. This approach allows for the construction of the piperazine ring with excellent control over the configuration at the 2 and 6 positions, yielding the desired (2R,6R) stereochemistry [3] [4]. The reaction typically employs iridium complexes with chiral ligands that facilitate the stereoselective formation of carbon-nitrogen bonds [3].
Recent advances in catalytic amination have focused on developing more efficient catalyst systems that operate under milder conditions while maintaining high stereoselectivity [5]. These developments include the use of novel transition metal catalysts and ligand designs specifically tailored for asymmetric piperazine synthesis [6]. The catalytic systems often incorporate chiral phosphine ligands that create well-defined coordination environments around the metal center, thereby controlling the approach of the substrate and leading to high levels of stereoinduction [3] [6].
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of (2R,6R)-2,6-dimethylpiperazine
Catalyst System | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
---|---|---|---|---|
Ir-phosphine complex | 80°C, 24h, toluene | 71-85 | >95 | [3] |
Pd-BINAP system | 90°C, 12h, THF | 62-69 | 97-99 | [4] |
Ru-diamine catalyst | 70°C, 36h, methanol | 58-65 | >90 | [5] |
Rh-DuPhos complex | 65°C, 18h, ethanol | 59-67 | 98 | [6] |
The development of these catalytic amination approaches has significantly improved access to enantiomerically pure (2R,6R)-2,6-dimethylpiperazine, enabling more efficient synthesis routes compared to traditional resolution methods [6] [4]. The high stereoselectivity achieved through these catalytic processes is crucial for applications requiring stereochemically defined piperazine derivatives [3].
Transition metal-catalyzed hydrogenation and dehydrogenation reactions represent versatile and powerful methods for the synthesis of (2R,6R)-2,6-dimethylpiperazine [7]. These pathways typically involve the use of ruthenium, iridium, rhodium, or nickel catalysts that facilitate the selective addition or removal of hydrogen atoms, enabling precise control over the stereochemistry of the piperazine ring [5] [8].
The hydrogenation pathway often begins with unsaturated precursors containing the appropriate stereochemical information, which is then preserved during the reduction process [7]. Transition metal catalysts coordinate to the substrate and facilitate the stereoselective addition of hydrogen, resulting in the desired (2R,6R) configuration [8]. This approach has proven particularly valuable for maintaining stereochemical integrity during the synthesis of complex piperazine derivatives [7] [5].
Conversely, dehydrogenation pathways can be employed to generate reactive intermediates that subsequently undergo stereoselective transformations [8]. This "borrowing hydrogen" methodology, pioneered by researchers in the field of homogeneous catalysis, has emerged as an elegant approach for the construction of stereodefined piperazines [8]. The process involves the temporary removal of hydrogen from a substrate by the metal catalyst, followed by a stereoselective transformation and subsequent return of the hydrogen to yield the desired product [8] [9].
Recent advances in catalyst design have led to the development of highly selective systems for these transformations [9]. For example, ruthenium complexes with carefully designed ligand architectures have demonstrated exceptional activity and stereoselectivity in the hydrogenation of piperazine precursors [7] [8]. Similarly, iridium catalysts have shown remarkable efficiency in dehydrogenation-hydrogenation sequences that maintain stereochemical integrity [5] [9].
The mechanism of these transformations typically involves coordination of the substrate to the metal center, followed by insertion into a metal-hydrogen bond or β-hydride elimination, depending on whether hydrogenation or dehydrogenation is occurring [8]. The stereoselectivity is controlled by the three-dimensional environment created by the ligands around the metal center, which directs the approach of the substrate and determines the facial selectivity of hydrogen addition or removal [5] [8] [9].
These hydrogenation-dehydrogenation pathways offer significant advantages for the synthesis of (2R,6R)-2,6-dimethylpiperazine, including mild reaction conditions, high functional group tolerance, and excellent stereoselectivity [7] [5]. The continued development of more efficient and selective catalyst systems promises to further enhance the utility of these approaches for the preparation of stereochemically defined piperazine derivatives [8] [9].
The stereoselective synthesis of (2R,6R)-2,6-dimethylpiperazine via diisopropanolamine precursor routes represents one of the most direct and industrially relevant approaches to this important chiral compound [10]. This synthetic pathway leverages the inherent structural features of diisopropanolamine to establish the desired stereochemistry at the 2 and 6 positions of the piperazine ring [10] [11].
The process typically begins with the reaction of diisopropanolamine with ammonia in the presence of a suitable catalyst, often a nickel or cobalt-based system [10]. This transformation proceeds through a series of intermediate steps, including the formation of amino alcohols that subsequently undergo cyclization to form the piperazine ring [10]. The stereoselectivity of this process is influenced by several factors, including the reaction temperature, pressure, catalyst composition, and solvent system [10] [11].
A key advantage of the diisopropanolamine route is the ability to selectively form the cis-2,6-dimethylpiperazine isomer, which corresponds to the (2R,6R) configuration when the appropriate chiral environment is employed [10]. Research has shown that the selectivity for the cis isomer can be significantly improved by conducting the reaction in an organic solvent rather than aqueous media [10]. For example, aromatic hydrocarbons such as toluene or xylene have been found to enhance the formation of the desired stereoisomer [10] [11].
The separation of cis-2,6-dimethylpiperazine from the reaction mixture can be achieved through crystallization techniques, taking advantage of the different solubility properties of the cis and trans isomers [10]. This approach allows for the isolation of high-purity (2R,6R)-2,6-dimethylpiperazine, which is essential for subsequent applications [10] [11].
An interesting aspect of this synthetic route is the possibility of isomerizing trans-2,6-dimethylpiperazine to the cis form under specific conditions [10]. This isomerization can be performed at temperatures above 180°C in the presence of a catalyst, typically nickel or cobalt, providing an additional means of increasing the yield of the desired stereoisomer [10]. The mechanism of this isomerization likely involves the temporary breaking and reforming of carbon-nitrogen bonds, allowing for the rearrangement of the molecular structure to the more thermodynamically favorable cis configuration under the reaction conditions [10] [11].
Table 2: Reaction Conditions and Yields for Diisopropanolamine-Based Synthesis of (2R,6R)-2,6-dimethylpiperazine
Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Ammonia:Diisopropanolamine Ratio | cis-Selectivity (%) | Yield (%) | Reference |
---|---|---|---|---|---|---|---|
Raney Ni | Toluene | 170 | 5.0 | 1.5:1 | 71.7 | 99.9 | [10] |
Ni/Al₂O₃ | Xylene | 180 | 6.0 | 2.0:1 | 75.3 | 95.2 | [11] |
Co/SiO₂ | Benzene | 165 | 4.5 | 1.2:1 | 68.4 | 92.8 | [10] |
Ni-Re/Al₂O₃ | Toluene | 190 | 8.0 | 10:1 | 82.1 | 97.5 | [11] |
The diisopropanolamine precursor route offers several advantages for the industrial production of (2R,6R)-2,6-dimethylpiperazine, including the use of relatively inexpensive starting materials, straightforward reaction conditions, and the ability to achieve high stereoselectivity [10] [11]. These factors have contributed to the widespread adoption of this synthetic approach for the large-scale preparation of this valuable chiral building block [10].
The industrial production of (2R,6R)-2,6-dimethylpiperazine has been significantly advanced through the implementation of continuous flow reactor technologies, which offer numerous advantages over traditional batch processes [12]. Continuous flow systems provide enhanced control over reaction parameters, improved heat and mass transfer, increased safety, and the potential for higher productivity and efficiency [12] [13]. These benefits have made continuous flow reactors increasingly attractive for the large-scale synthesis of stereochemically defined compounds like (2R,6R)-2,6-dimethylpiperazine [12].
In the context of piperazine synthesis, continuous flow reactors have been successfully applied to various transformation types, including the critical ring formation step [12]. For example, researchers have demonstrated that the piperazine formation step in the synthesis of related compounds can be effectively conducted under continuous flow conditions, achieving higher yields and improved selectivity compared to batch processes [12]. These findings have direct relevance to the production of (2R,6R)-2,6-dimethylpiperazine, where similar reaction pathways are employed [12] [13].
One of the key advantages of continuous flow systems for the synthesis of (2R,6R)-2,6-dimethylpiperazine is the ability to operate at elevated temperatures and pressures that would be challenging to maintain in batch reactors [12]. This capability is particularly valuable for reactions involving diisopropanolamine precursors, which often require high temperatures to achieve optimal conversion and stereoselectivity [10] [12]. In continuous flow systems, these conditions can be safely and consistently maintained, leading to more reliable and reproducible outcomes [12] [13].
The design of continuous flow reactors for (2R,6R)-2,6-dimethylpiperazine production typically involves careful consideration of several factors, including reactor geometry, residence time, temperature profile, and catalyst configuration [12]. For heterogeneously catalyzed processes, fixed-bed reactors containing supported nickel or cobalt catalysts have proven effective [12] [11]. These systems allow for efficient contact between the reactants and catalyst while facilitating continuous operation over extended periods [12] [11].
Table 3: Comparison of Batch and Continuous Flow Processes for (2R,6R)-2,6-dimethylpiperazine Production
Parameter | Batch Process | Continuous Flow Process | Advantage of Flow Process | Reference |
---|---|---|---|---|
Reaction time | 27-36 hours | 30 minutes | Significantly reduced processing time | [12] |
Temperature | 130-135°C | 190°C | Higher temperature tolerance improves reaction rate | [12] [11] |
Conversion | Incomplete after extended time | Complete within residence time | Higher productivity | [12] |
Side product formation | Significant | Minimal | Improved selectivity and purity | [12] [13] |
Scale-up challenges | Substantial | Minimal (numbering up approach) | Easier transition to production scale | [12] [13] |
Process control | Limited | Precise | Better reproducibility and product consistency | [12] |
The implementation of continuous flow technology for (2R,6R)-2,6-dimethylpiperazine production has also facilitated the development of more sophisticated process control strategies [12]. Advanced monitoring and control systems can be integrated with continuous flow reactors to maintain optimal conditions throughout the production process, ensuring consistent product quality and maximizing yield [12] [13]. These capabilities are particularly valuable for stereoselective syntheses, where small variations in reaction conditions can significantly impact the stereochemical outcome [12].
Furthermore, continuous flow reactors offer advantages in terms of sustainability and environmental impact [13]. The improved efficiency and selectivity of these systems typically result in reduced waste generation and energy consumption compared to batch processes [12] [13]. Additionally, the smaller reactor volumes associated with continuous flow systems minimize the potential hazards related to handling reactive materials, enhancing the overall safety profile of the production process [12] [13].
The thermochemical properties of (2R,6R)-2,6-dimethylpiperazine demonstrate characteristic behaviors that reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 161.1±8.0°C at standard atmospheric pressure, which is consistent with the reported values for related stereoisomers [1] [2]. The flash point occurs at 45.0±0.0°C, indicating moderate volatility and requiring appropriate safety precautions during handling [1] [2].
The density of (2R,6R)-2,6-dimethylpiperazine is reported as 0.8±0.1 g/cm³, with related cis-isomers showing values of 0.824 g/cm³ [3] [1] [2]. This relatively low density reflects the presence of the six-membered piperazine ring structure with two methyl substituents. The refractive index of 1.413 provides additional confirmation of the compound's optical properties [1].
Comparative analysis with stereoisomers reveals that the (2S,6R)-cis-dimethylpiperazine exhibits a melting point range of 108-111°C, while specific melting point data for the (2R,6R) configuration remains unreported in the current literature [3] [4] [5]. The boiling points across different stereoisomeric forms remain remarkably consistent at approximately 162°C, suggesting that stereochemistry has minimal impact on vapor pressure characteristics at elevated temperatures [3] [1] [2].
Property | (2R,6R)-Isomer | (2S,6R)-cis-Isomer | (2S,6S)-Isomer |
---|---|---|---|
Melting Point (°C) | Not specified | 108-111 | Not specified |
Boiling Point (°C) | 161.1±8.0 | 162 | 161.1±8.0 |
Flash Point (°C) | 45.0±0.0 | 45 | 45.0±0.0 |
Density (g/cm³) | 0.8±0.1 | 0.824 | 0.824±0.06 |
The solubility profile of (2R,6R)-2,6-dimethylpiperazine reflects its amphoteric nature, with two basic nitrogen atoms contributing to its interaction with various solvent systems. The compound demonstrates complete solubility in water, attributed to the ability of the nitrogen atoms to form hydrogen bonds with water molecules [2] [6]. This exceptional aqueous solubility makes the compound highly suitable for biological and pharmaceutical applications.
In polar solvent systems, the compound exhibits very high solubility, with reported values reaching 1000 g/L at 25°C for related stereoisomers [7]. This behavior stems from the polar character of the piperazine ring and the basicity of the nitrogen atoms, which facilitate solvation in polar media. The partition coefficient (Log P) of 0.61380 indicates a preference for aqueous phases over non-polar organic phases [2].
Solubility in alcoholic systems varies considerably with the alcohol chain length and polarity. Methanol shows limited dissolution capacity, characterized as "slightly soluble" [8]. Ethanol demonstrates moderate solubility, while higher alcohols are expected to show decreased solubility due to reduced polarity. Chloroform exhibits poor solvation characteristics, described as "sparingly soluble," reflecting the compound's hydrophilic nature [8].
Solvent System | Solubility Classification | Quantitative Data | Mechanism |
---|---|---|---|
Water | Completely soluble | - | Hydrogen bonding with nitrogen atoms |
Polar solvents | Very soluble | 1000 g/L (25°C) | Dipole-dipole interactions |
Methanol | Slightly soluble | - | Limited hydrogen bonding |
Chloroform | Sparingly soluble | - | Poor solvation of polar groups |
Ethanol | Moderately soluble | - | Balanced polar-nonpolar interactions |
The acid-base characteristics of (2R,6R)-2,6-dimethylpiperazine are governed by the presence of two nitrogen atoms within the piperazine ring structure. Computational predictions indicate a pKa value of 9.38±0.60, classifying the compound as a moderate base [9] [10]. This basicity allows for protonation at both nitrogen centers under appropriate pH conditions.
The compound readily forms stable dihydrochloride salts, as evidenced by the commercial availability of (2R,6R)-2,6-dimethylpiperazine dihydrochloride with CAS number 162240-93-9 [11] [12] [13]. The formation of these salts enhances both the stability and solubility characteristics of the compound, making it more suitable for pharmaceutical formulations and storage.
Protonation behavior follows a sequential pattern, with the first protonation occurring at approximately pH 9.4 and the second at a lower pH value. The exact second pKa value has not been experimentally determined but is expected to be several pH units lower than the first, consistent with the behavior of other diazine compounds.
The pH stability range encompasses neutral to basic conditions, with the compound remaining stable in aqueous solutions up to pH 12. Under strongly acidic conditions (pH < 2), the compound exists predominantly in its diprotonated form, which may affect its chemical reactivity and biological activity.
Parameter | Value | Method | Significance |
---|---|---|---|
pKa₁ | 9.38±0.60 | Computational prediction | Primary basicity |
pKa₂ | Not determined | - | Secondary protonation |
Salt formation | Dihydrochloride stable | Crystallization | Enhanced stability |
pH stability | 4-12 | Literature data | Storage conditions |
Environmental stability studies reveal that (2R,6R)-2,6-dimethylpiperazine exhibits hygroscopic properties, readily absorbing moisture from the atmosphere [9] [14]. This characteristic necessitates storage in dry conditions with appropriate desiccants to maintain chemical purity and prevent degradation. The compound demonstrates light sensitivity, requiring protection from direct sunlight and fluorescent lighting during storage and handling [9] [14].
Temperature stability assessments indicate that the compound remains stable at room temperature conditions (15-25°C) for extended periods when properly stored [15] [16]. Elevated temperatures may accelerate decomposition reactions, particularly in the presence of moisture or oxidizing agents. The compound shows good thermal stability up to approximately 150°C, beyond which thermal decomposition may occur.
Air stability is generally favorable, with the compound showing resistance to atmospheric oxidation under normal storage conditions [16]. However, prolonged exposure to humid air may lead to moisture uptake and potential hydrolysis reactions. Sealed container storage is recommended to minimize atmospheric exposure.
The compound exhibits stability across a wide pH range (4-12) in aqueous solutions, with optimal stability observed under neutral to slightly basic conditions [17]. Strongly acidic environments may promote protonation-induced structural changes, while extremely basic conditions could potentially lead to degradation through nucleophilic attack mechanisms.
Environmental Factor | Stability Rating | Storage Recommendation | Risk Assessment |
---|---|---|---|
Moisture | Hygroscopic | Dry storage with desiccant | Moderate risk |
Temperature | Stable to 150°C | Room temperature | Low risk |
Light | Photosensitive | Dark storage | Moderate risk |
Air/Oxygen | Stable | Sealed containers | Low risk |
pH variation | Stable (pH 4-12) | Neutral conditions | Low risk |